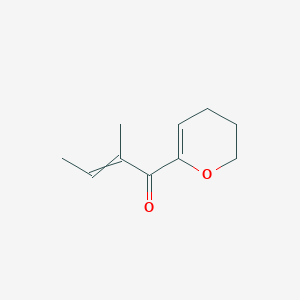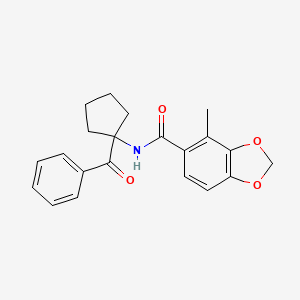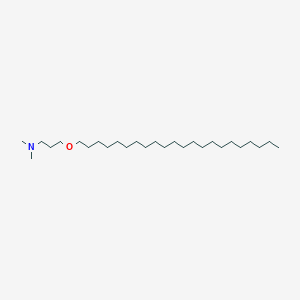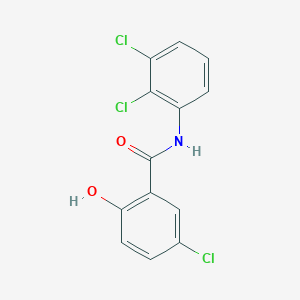![molecular formula C42H28N4 B12583987 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine CAS No. 608145-70-6](/img/structure/B12583987.png)
1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine is a complex organic compound that features a phthalazine core with two pyridinyl-biphenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-pyridine moieties. These moieties are then linked to the phthalazine core through further coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.
Aplicaciones Científicas De Investigación
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism by which 1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(pyridin-4-yl)biphenyl: Similar structure but lacks the phthalazine core.
2,2’-Bipyridine: A simpler compound with two pyridine rings connected by a single bond.
1,10-Phenanthroline: Contains a similar nitrogen heterocycle but with a different arrangement.
Uniqueness
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine is unique due to its combination of a phthalazine core with biphenyl-pyridine groups, providing distinct electronic and steric properties that are not present in simpler analogs .
Propiedades
Número CAS |
608145-70-6 |
|---|---|
Fórmula molecular |
C42H28N4 |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
1,4-bis[4-(2-pyridin-2-ylphenyl)phenyl]phthalazine |
InChI |
InChI=1S/C42H28N4/c1-3-13-35(39-17-7-9-27-43-39)33(11-1)29-19-23-31(24-20-29)41-37-15-5-6-16-38(37)42(46-45-41)32-25-21-30(22-26-32)34-12-2-4-14-36(34)40-18-8-10-28-44-40/h1-28H |
Clave InChI |
ZXRBIQIYTRKZAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=N7)C8=CC=CC=N8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)


![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)


![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)

![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)

![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
